(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing both nitrogen and oxygen atoms. The presence of the benzo[b]thiophene moiety contributes to its aromatic properties and biological activity.
This compound can be classified within the broader category of heterocyclic compounds, specifically as an oxazole derivative. The structural classification highlights its composition as a substituted oxazole, which includes a benzo[b]thiophenyl group. The International Union of Pure and Applied Chemistry (IUPAC) name indicates its stereochemistry and substituent positions, emphasizing its enantiomeric form.
The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole typically involves multi-step reactions that may include:
Specific techniques such as N-alkylation or N-acylation may be employed to achieve the desired substitutions on the oxazole ring. Additionally, metal-catalyzed reactions have been explored for enhancing yields and selectivity during synthesis, particularly in complex molecular architectures .
The molecular formula for (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is . Its molecular weight is approximately 229.30 g/mol. The structure features:
The three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography to understand its spatial arrangement and potential interactions with biological targets.
(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole may participate in various chemical reactions:
The physical properties of (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole include:
Chemical properties include:
(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders due to its structural similarity to known pharmacologically active compounds. Research into its biological effects could lead to discoveries in antidepressant or anxiolytic drug development.
Furthermore, its unique structure may allow for exploration in materials science or organic electronics, where novel properties can be harnessed for innovative applications.
The oxazoline ring in (S)-2-(benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is constructed via Robinson-Gabriel cyclodehydration, a pivotal reaction converting β-hydroxyamides to oxazolines. This transformation employs cyclodehydrating agents to catalyze intramolecular nucleophilic attack and subsequent water elimination. Key agents include:
Table 1: Cyclodehydration Agents for Oxazoline Synthesis
Agent | Conditions | Yield Range | Stereochemical Integrity |
---|---|---|---|
Burgess Reagent | THF, 0–25°C, 2–4 hours | 75–92% | High (>98% ee preserved) |
Phosphorus Oxychloride | Dimethylformamide, 90°C, 30 min | 65–80% | Moderate-High |
Polyphosphoric Acid | 100–120°C, 6–12 hours | 60–75% | Moderate |
Trifluoroacetic Anhydride | Diethyl ether, reflux, 1 hour | 70–85% | High |
The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) is particularly effective for chiral substrates, enabling cyclization below room temperature to minimize epimerization. The mechanism involves concerted proton transfer and nucleophilic cyclization, where the amide oxygen attacks the activated β-carbon of the hydroxyamide, forming the oxazoline ring with retention of configuration at the C4 stereocenter [5] [9].
Solid-phase adaptations using trifluoroacetic anhydride in ethereal solvents allow for linker-bound substrates, facilitating purification and high-throughput synthesis. Recent modifications employ Dess-Martin periodinane oxidation of β-hydroxyamides to β-ketoamides, followed by triphenylphosphine-iodine-mediated cyclization, enhancing functional group tolerance for complex precursors [5].
Achieving high enantiomeric excess in the 4-methyloxazoline moiety necessitates chiral induction via ligand-accelerated catalysis. Bis(oxazoline)-copper complexes catalyze stereoselective transformations by coordinating substrate functional groups and enforcing facial selectivity:
Table 2: Ligand Systems for Stereoselective Oxazoline Synthesis
Ligand System | Metal | Reaction Type | ee (%) | Key Feature |
---|---|---|---|---|
tert-Butyl-bis(oxazoline) | Copper | Allylic amidation | 90–98 | Rigid tert-butyl steric shielding |
Pyridyl-bis(oxazoline) | Iridium | Asymmetric hydrogenation | 85–93 | Axial chirality transfer |
Indanol-derived bisoxazoline | Palladium | Michael addition | 88–95 | C2-symmetry for uniform chirality |
Copper(I)-bis(oxazoline) complexes activate electrophiles (e.g., carbonyls or imines) through Lewis acid coordination, while the nucleophile attacks from the less hindered si or re face dictated by the ligand’s chiral pocket. For (S)-configured oxazolines, S,S-ligands promote nucleophilic addition to generate the (S)-enantiomer via chelation control [9].
Innovative protocols leverage iridium-phosphinooxazoline catalysts for asymmetric transfer hydrogenation, utilizing formic acid as a green reductant. This method achieves dynamic kinetic resolution of racemic oxazoline precursors, enriching the (S)-enantiomer through stereoselective reduction [6].
Scaffold hopping replaces core structures while preserving bioactivity, enabling the integration of benzo[b]thiophene into the oxazoline pharmacophore. This strategy addresses limitations of biphenyl-based dihydrooxazoles, which exhibit narrow antifungal spectra:
Table 3: Scaffold Hopping Impact on Antifungal Activity
Scaffold | Candida albicans MIC (μg/mL) | Aspergillus fumigatus MIC (μg/mL) | Metabolic Stability (t₁/₂) |
---|---|---|---|
2-([1,1′-Biphenyl]-4-yl) | 0.03–0.06 | >64 (inactive) | <5 minutes |
Benzo[b]thiophen-2-yl | 0.03 | 0.5–2.0 | >30 minutes |
The shift to benzo[b]thiophene arose from structure-based design overlaying CYP51 enzymes of Candida albicans and Aspergillus fumigatus. The narrower ligand cavity of Aspergillus CYP51 (due to Leu503 and Tyr122 residues) accommodates planar benzo[b]thiophene better than the angled biphenyl group. Benzo[b]thiophene’s reduced steric volume and enhanced π-stacking optimize hydrophobic cavity occupancy, broadening antifungal coverage [1].
Heterocycle replacement exemplifies a "medium-step" hop: benzo[b]thiophene mimics biphenyl’s topology while improving metabolic stability. Synthetic routes employ Suzuki-Miyaura coupling between 2-bromobenzo[b]thiophene and oxazoline-bearing boronic esters or cyclodehydration of pre-coupled benzo[b]thiophene-hydroxyamide precursors [1] [7].
Multi-step syntheses of (S)-2-(benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole demand orthogonal protection and chemoselective reactions. Key considerations include:
Table 4: Functional Group Constraints in Synthetic Steps
Step | Sensitive Groups | Stabilization Strategy | Compatibility Outcome |
---|---|---|---|
Suzuki Coupling | Oxazoline, ester, halide | Oxazoline N-coordination to Pd | Moderate (yields 60–75%) |
Cyclodehydration | Boronic ester, alkene | Low-temperature Burgess reagent | High (no deboronation) |
Halogenation (C6 position) | Oxazoline ring, thiophene S | Electrophilic bromination at –40°C | Selective C6 functionalization |
Stereoselective reduction | Nitro, ketone | TEMPO-mediated suppression of over-reduction | High chemoselectivity |
The boronic ester in Suzuki cross-coupling intermediates tolerates cyclodehydration with Burgess reagent but decomposes under acidic conditions (e.g., polyphosphoric acid). Electron-rich benzo[b]thiophene is susceptible to electrophilic halogenation, necessitating temporary oxazoline ring protection via protonation or BF₃-complexation during C6-bromination.
Late-stage functionalization is achieved through halogen-metal exchange at C6 of the benzo[b]thiophene, followed by addition to carbonyls or carboxylation. This sequence preserves the oxazoline stereochemistry due to the remote reaction site and mild organolithium conditions (–78°C). Crucially, amide carbonyls in precursors must be shielded from nucleophilic attack by triethylborane complexation during metal-halogen exchange [1] [8].
The synthetic methodologies outlined herein demonstrate how strategic cyclodehydration, stereoselective catalysis, scaffold engineering, and functional group management converge to enable efficient access to this bioactive oxazoline scaffold.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0